
1,1,1,3,3,3-Hexamethyl-2-phenyldisilarsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylbis(trimethylsilyl)arsine is an organoarsenic compound characterized by the presence of a phenyl group and two trimethylsilyl groups attached to an arsenic atom
Méthodes De Préparation
Phenylbis(trimethylsilyl)arsine can be synthesized through several methods. One common synthetic route involves the reaction of lithium tetra-arsinoaluminate with halogeno-silanes. This reaction produces primary silyl- and germyl-arsines, including phenylbis(trimethylsilyl)arsine . Another method involves the reaction of bis(trimethylsilyl)arsines with dimethylformamide, which is accelerated by a catalytic quantity of solid sodium hydroxide .
Analyse Des Réactions Chimiques
Phenylbis(trimethylsilyl)arsine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it reacts with dimethylformamide to form (dimethylaminomethylidene)-phenylarsine and hexamethyldisiloxane . The compound can also participate in radical-based reactions, such as reductions and hydrosilylation, facilitated by tris(trimethylsilyl)silane . These reactions often yield products with high chemo-, regio-, and stereoselectivity.
Applications De Recherche Scientifique
Phenylbis(trimethylsilyl)arsine has several scientific research applications. It is used in the preparation of gallium arsenide and indium arsenide, which are important materials in the semiconductor industry . The compound’s ability to undergo radical-based reactions makes it valuable in organic synthesis, particularly in the formation of complex molecules with specific stereochemistry .
Mécanisme D'action
The mechanism of action of phenylbis(trimethylsilyl)arsine involves its ability to participate in radical-based reactions. The compound generates reactive intermediates or transition states that facilitate the removal of functional groups in organic substrates . This process often involves the formation of site-specific radicals, which then react with other molecules to produce the desired products. The compound’s unique structure, with its bulky trimethylsilyl groups, contributes to its reactivity and selectivity in these reactions.
Comparaison Avec Des Composés Similaires
Phenylbis(trimethylsilyl)arsine can be compared to other organoarsenic compounds, such as tris(trimethylsilyl)arsine. Both compounds contain trimethylsilyl groups, which contribute to their chemical inertness and large molecular volume . phenylbis(trimethylsilyl)arsine is unique due to the presence of a phenyl group, which can influence its reactivity and applications. Other similar compounds include primary silyl- and germyl-arsines, which are also synthesized through reactions with halogeno-silanes .
Propriétés
Numéro CAS |
38003-96-2 |
|---|---|
Formule moléculaire |
C12H23AsSi2 |
Poids moléculaire |
298.40 g/mol |
Nom IUPAC |
phenyl-bis(trimethylsilyl)arsane |
InChI |
InChI=1S/C12H23AsSi2/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 |
Clé InChI |
IFPJAXUXAAQKRK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[As](C1=CC=CC=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





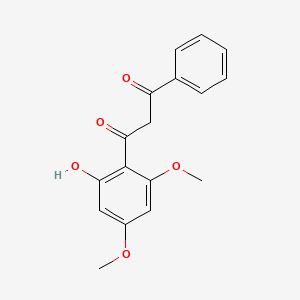
![5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14679723.png)
![Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-](/img/structure/B14679730.png)
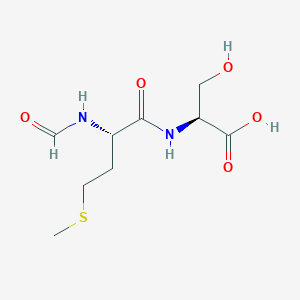
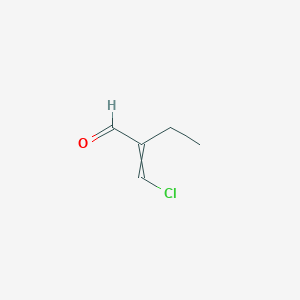

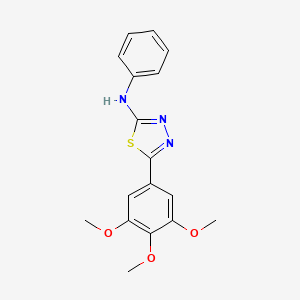
![Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-](/img/structure/B14679778.png)
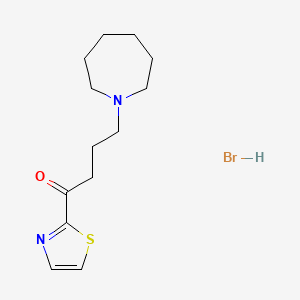

![4-Bromo-5-[dibromo-(5-bromo-2-oxo-1,3-dioxolan-4-yl)methyl]-1,3-dioxolan-2-one](/img/structure/B14679797.png)
